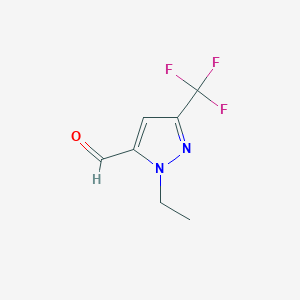

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-2-12-5(4-13)3-6(11-12)7(8,9)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWKBVVPDPLSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] The strategic incorporation of a trifluoromethyl (CF3) group and an aldehyde functionality further enhances the synthetic versatility and potential biological efficacy of this heterocyclic system. This guide focuses on the chemical properties of a specific, yet sparsely documented derivative: 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS No. 1443279-59-1).

While direct experimental data for this compound is limited in published literature, this guide will provide a comprehensive technical overview by drawing upon established principles of pyrazole chemistry and robust data from closely related structural analogs. We will explore its molecular architecture, propose validated synthesis pathways, predict its reactivity, and discuss its potential applications, particularly in the realm of drug discovery.

Molecular Architecture and Physicochemical Properties

The unique arrangement of the ethyl group at the N1 position, the strongly electron-withdrawing trifluoromethyl group at C3, and the reactive carbaldehyde at C5 dictates the molecule's distinct chemical personality.

Structural and Electronic Features

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The N1-ethyl group enhances lipophilicity compared to its N-unsubstituted counterpart. The trifluoromethyl group at the C3 position profoundly influences the molecule's properties; its high electronegativity makes it a powerful electron-withdrawing group, which can increase metabolic stability and modulate the acidity of nearby protons.[2] The aldehyde group at C5 serves as a versatile synthetic handle for a wide array of chemical transformations.

Physicochemical Data

Direct experimental data for this compound is not extensively available. However, we can predict its properties based on data from commercial suppliers and analogous compounds.

| Property | Value (Predicted/Inferred) | Source/Basis |

| CAS Number | 1443279-59-1 | Commercial Suppliers |

| Molecular Formula | C₇H₇F₃N₂O | PubChem[3] |

| Molecular Weight | 192.14 g/mol | PubChem[3] |

| Physical Form | Expected to be a solid at room temperature. | Analogy to similar pyrazole aldehydes[4] |

| Melting Point | Not available. | |

| Boiling Point | Not available. | |

| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General solubility of similar organic compounds |

| pKa | The pyrazole ring is weakly basic. The CF3 group will decrease basicity. | General pyrazole chemistry[5] |

Synthesis of the Pyrazole Core: A Strategic Approach

The synthesis of polysubstituted pyrazoles is a well-established field, with the Knorr pyrazole synthesis and related cyclocondensation reactions being the most classical and reliable methods.[6] For the specific substitution pattern of this compound, a plausible and efficient synthetic route involves the cyclocondensation of a trifluoromethylated β-diketone with ethylhydrazine.

Proposed Synthesis Workflow

The most logical pathway begins with the reaction of ethylhydrazine with a suitable 1,3-dicarbonyl compound, such as 4,4,4-trifluoro-1-(substituent)-butane-1,3-dione, where the substituent can be a precursor to the aldehyde or the aldehyde itself in a protected form.

Sources

- 1. 1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | C12H9F3N2OS | CID 2783210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | C6H5F3N2O | CID 53302071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

This technical guide provides a comprehensive overview of the analytical methodologies and strategic reasoning employed in the structural elucidation of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde. This pyrazole derivative, incorporating a trifluoromethyl group and an aldehyde functionality, represents a class of heterocyclic compounds with significant potential in pharmaceutical and agrochemical research.[1][2][3] The strategic incorporation of a trifluoromethyl group can enhance metabolic stability and bioavailability of drug candidates.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a practical framework for the unambiguous characterization of novel chemical entities.

Introduction to Pyrazole Scaffolds and the Target Molecule

Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms.[4] This structural motif is a cornerstone in medicinal chemistry, found in a variety of FDA-approved drugs.[3] The reactivity and biological activity of pyrazole derivatives can be finely tuned through substitution on the ring.[4][5] Our target molecule, this compound, presents a unique combination of substituents:

-

1-ethyl group: This alkyl substituent on the nitrogen atom influences the molecule's polarity and solubility.

-

3-trifluoromethyl group: This strongly electron-withdrawing group significantly impacts the electronic properties of the pyrazole ring and can enhance biological efficacy.

-

5-carbaldehyde group: This reactive functional group serves as a versatile handle for further synthetic modifications, making it a valuable intermediate.[6]

The unambiguous confirmation of the regiochemistry and the overall structure of this molecule is paramount for its intended downstream applications. This guide will walk through a logical and self-validating workflow for its complete structural characterization.

Synthetic Strategy: A Plausible Route

While numerous methods exist for pyrazole synthesis, a common and effective approach for generating 4-formylpyrazoles is the Vilsmeier-Haack reaction.[7][8] A plausible synthetic route to this compound is outlined below. The rationale behind this choice is the reaction's reliability and its ability to introduce the formyl group in a controlled manner.

Caption: Plausible synthetic pathway for this compound.

Spectroscopic and Spectrometric Analysis: The Core of Elucidation

The following sections detail the expected outcomes from key analytical techniques, providing a comprehensive "fingerprint" of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For our target compound, we will examine ¹H, ¹³C, and ¹⁹F NMR spectra.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 | Singlet | 1H | CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond. |

| ~7.0 | Singlet | 1H | C4-H | The proton on the pyrazole ring is expected to be a singlet, as there are no adjacent protons. Its chemical shift is influenced by the electron-withdrawing trifluoromethyl and aldehyde groups. |

| ~4.3 | Quartet | 2H | N-CH₂-CH₃ | The methylene protons of the ethyl group are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 rule). They are deshielded by the adjacent nitrogen atom. |

| ~1.5 | Triplet | 3H | N-CH₂-CH₃ | The methyl protons of the ethyl group are adjacent to a methylene group (2 protons), resulting in a triplet. |

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 | C=O | The aldehyde carbonyl carbon is typically found in this downfield region. |

| ~145 | C5 | The carbon of the pyrazole ring attached to the aldehyde group. |

| ~140 (quartet) | C3 | The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| ~120 (quartet) | CF₃ | The carbon of the trifluoromethyl group will also be a quartet with a large C-F coupling constant. |

| ~115 | C4 | The CH carbon of the pyrazole ring. |

| ~45 | N-CH₂ | The methylene carbon of the ethyl group. |

| ~15 | CH₃ | The methyl carbon of the ethyl group. |

3.1.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for confirming the presence and electronic environment of the trifluoromethyl group. A single peak is expected, as all three fluorine atoms are chemically equivalent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 206 | [M]⁺: The molecular ion peak, corresponding to the molecular weight of C₇H₇F₃N₂O. |

| 177 | [M - CHO]⁺: Loss of the formyl group. |

| 137 | [M - CF₃]⁺: Loss of the trifluoromethyl group. |

The fragmentation pattern can provide valuable insights into the stability of different parts of the molecule.[9][10]

Caption: A logical workflow for the structure elucidation of the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~1700 | C=O | Aldehyde carbonyl stretch. This is a strong and characteristic absorption.[11] |

| ~2820 and ~2720 | C-H | Aldehyde C-H stretch (Fermi doublet). |

| ~1100-1300 | C-F | Trifluoromethyl C-F stretches. These are typically strong absorptions. |

| ~1500-1600 | C=N, C=C | Pyrazole ring stretching vibrations. |

| ~2900-3000 | C-H | Alkyl C-H stretches from the ethyl group. |

Conclusion: A Self-Validating Approach

The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a robust and self-validating system for the structure elucidation of this compound. Each technique provides a unique piece of the structural puzzle, and their collective data should converge to unambiguously confirm the proposed structure. This systematic approach is fundamental in synthetic and medicinal chemistry to ensure the integrity of novel compounds before proceeding with further research and development.

References

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019-12-20). Available at: [Link]

-

1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. … - ResearchGate. Available at: [Link]

-

Figure S13. 1 H NMR Spectrum of 5-Trifluoromethyl-1-pentafluorophenyl-5-hydroxy-3 - ResearchGate. Available at: [Link]

-

General structure for Pyrazole derivative (A2):... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Synthesis of pyrazole carbaldehydes | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PubMed Central. Available at: [Link]

-

(PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method - ResearchGate. Available at: [Link]

-

Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry - ACS Publications. (2024-09-19). Available at: [Link]

-

1 H-NMR spectrum of pyrazole (Clark, 2010) | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF - ResearchGate. Available at: [Link]

-

The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... - ResearchGate. Available at: [Link]

-

A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021-05-15). Available at: [Link]

-

Structure of pyrazole | The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

-

Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications. Available at: [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID - PubChem. Available at: [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

-

Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry. Available at: [Link]

-

Mass spectral investigation of compounds 1 and 11-15. | Download Table - ResearchGate. Available at: [Link]

-

FTIR spectra of (a) chitosan (CS) and (b) CS/3-phenyl-1H-pyrazole-4-carbaldehyde. - ResearchGate. Available at: [Link]

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - NIH. Available at: [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - Semantic Scholar. Available at: [Link]

-

1-(2,2,2-trifluoroethyl)-1h-pyrazole-5-carbaldehyde - PubChemLite. Available at: [Link]

-

ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate - Abosyn. Available at: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (2025-08-06). Available at: [Link]

-

(PDF) The examination of potential fungicidal activity of Ethyl-3- (trifluoromethyl)-1H-pyrazole-4-carboxylate and Ethyl-1-(4- nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate on fungus Phomopsis viticola Sacc. under laboratory conditions - ResearchGate. Available at: [Link]

Sources

- 1. Buy ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | 129768-30-5 [smolecule.com]

- 2. Buy 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde | 1429418-45-0 [smolecule.com]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmajournal.net [pharmajournal.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

A Comprehensive Guide to the Regiocontrolled Synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structural motif" in modern drug discovery.[1] The incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, bioavailability, and target affinity.[2][3] This guide provides an in-depth, technically robust pathway for the synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde, a valuable and functionalized building block. We will dissect a multi-step, regiocontrolled strategy commencing from accessible starting materials. The narrative emphasizes the chemical rationale behind each procedural step, addressing key challenges such as regioselectivity during N-alkylation and the controlled transformation of functional groups. This document is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical grounding and detailed, actionable protocols.

Strategic Overview: A Regioselective Approach

The synthesis of a polysubstituted heterocycle like this compound demands precise control over the introduction and placement of each functional group. A direct formylation of the pyrazole core, for instance via the Vilsmeier-Haack reaction, is a common method for producing pyrazole carbaldehydes.[4][5][6][7][8] However, for a 1,3-disubstituted pyrazole, electrophilic substitution typically occurs at the C4 position, which is electronically favored.[1][4] Synthesizing the desired C5-carbaldehyde isomer therefore requires a more nuanced strategy.

Our proposed pathway circumvents this regiochemical challenge by building the C5 functionality from a precursor, ensuring the correct isomer is formed. The strategy relies on three core stages:

-

Pyrazole Ring Construction: Formation of a pyrazole ring with the required C3-trifluoromethyl and C5-ester functionalities.

-

Regioselective N-Ethylation: Introduction of the ethyl group at the N1 position of the pyrazole ring.

-

Functional Group Interconversion: A two-step reduction and oxidation sequence to convert the C5-ester into the target C5-carbaldehyde.

The overall synthetic logic is depicted below.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde CAS number

An In-Depth Technical Guide to 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS: 1443279-59-1)

Introduction: A Privileged Scaffold for Modern Chemistry

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure is built upon the pyrazole core, a five-membered aromatic ring containing two adjacent nitrogen atoms. This scaffold is considered "privileged" in medicinal chemistry, as it is a recurring motif in numerous approved drugs and bioactive molecules, known for a wide spectrum of therapeutic activities.[1][2]

The strategic placement of three key functional groups elevates the utility of this specific molecule:

-

N-ethyl group: This alkyl substituent modulates the compound's lipophilicity and steric profile, influencing its solubility and interaction with biological targets.

-

Trifluoromethyl (CF3) group: The incorporation of fluorine atoms is a well-established strategy in drug design. The highly electronegative CF3 group can enhance metabolic stability, increase binding affinity, and alter the acidity of nearby protons, often leading to improved pharmacokinetic and pharmacodynamic properties.[3][4]

-

Aldehyde group: This versatile functional group serves as a reactive handle for a wide array of chemical transformations, making the molecule an invaluable building block for the synthesis of more complex derivatives.[5][6]

This guide provides a comprehensive technical overview of this compound, intended for researchers, synthetic chemists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed synthetic protocol with mechanistic insights, explore its applications in drug discovery, and outline essential safety and handling procedures.

Section 1: Physicochemical Properties and Data

A summary of the key physicochemical properties is presented below. This data is essential for planning chemical reactions, purification, and storage.

| Property | Value | Source |

| CAS Number | 1443279-59-1 | [7] |

| Molecular Formula | C₇H₇F₃N₂O | [8] |

| Molecular Weight | 192.14 g/mol | Calculated |

| Appearance | Typically a solid (powder or crystalline) | [6] |

| Purity | ≥95-97% (Commercial grades) | [6][9] |

| SMILES String | C1=C(C(=NN1CC)C(F)(F)F)C=O | Custom |

| InChI Key | (Generated from structure) | [8] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of substituted pyrazole carbaldehydes can be achieved through various routes. A common and effective strategy involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl equivalent, followed by formylation of the resulting pyrazole ring. The Vilsmeier-Haack reaction is particularly well-suited for the formylation of electron-rich heterocyclic systems like pyrazoles.[3]

Proposed Synthetic Workflow

The following two-step protocol outlines a plausible and efficient synthesis.

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole

-

Rationale: This step creates the core pyrazole ring. The reaction between a hydrazine (ethylhydrazine) and a 1,3-dicarbonyl compound is a classic and high-yielding method for pyrazole synthesis. Using a pre-formed enaminone like 4,4,4-trifluoro-1-(dimethylamino)but-3-en-2-one provides excellent regioselectivity.

-

Procedure:

-

To a solution of 4,4,4-trifluoro-1-(dimethylamino)but-3-en-2-one (1.0 eq) in ethanol, add ethylhydrazine sulfate (1.1 eq) and sodium acetate (1.2 eq).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-ethyl-3-(trifluoromethyl)-1H-pyrazole.

-

Purify the crude product via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure intermediate.

-

Step 2: Synthesis of this compound

-

Rationale: The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto an aromatic ring. The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent (chloromethyleniminium ion). The substitution occurs preferentially at the C5 position, which is sterically accessible and electronically activated.

-

Procedure:

-

In a three-necked flask under an inert atmosphere (nitrogen or argon), cool a solution of N,N-dimethylformamide (DMF, 3.0 eq) to 0°C.

-

Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to pre-form the Vilsmeier reagent.

-

Add a solution of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole (from Step 1, 1.0 eq) in DMF dropwise to the reagent mixture.

-

Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring by TLC.[3]

-

Cool the mixture to 0°C and carefully quench by pouring it onto crushed ice containing sodium acetate. This hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting solid by recrystallization or column chromatography to yield the final product, this compound.

-

Section 3: Applications in Drug Discovery and Development

The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value synthetic intermediate. Its utility stems from the strategic combination of its structural features, which allows for the efficient construction of diverse molecular libraries for screening.

Caption: Role as a versatile synthetic intermediate.

-

As a Precursor to Kinase Inhibitors: Many FDA-approved kinase inhibitors, used in oncology, feature a pyrazole core.[1] The aldehyde can be converted into an amine or amide, which can then be coupled with other heterocyclic systems to create potent inhibitors that target the ATP-binding site of kinases.

-

In Antimicrobial Drug Discovery: Trifluoromethyl-substituted pyrazoles have demonstrated potent activity against Gram-positive bacteria, including resistant strains like MRSA.[1] The aldehyde allows for the synthesis of hydrazone derivatives, a class of compounds known to possess broad antimicrobial properties.

-

In Agrochemicals: Pyrazole derivatives are widely used as herbicides and insecticides.[5][6] The title compound serves as a key building block for creating new agrochemicals where the trifluoromethyl group contributes to potency and environmental stability.

-

In Anti-inflammatory Research: The pyrazole scaffold is central to COX-2 inhibitors used to treat inflammation.[2] This intermediate allows for the rapid synthesis of analogs of existing anti-inflammatory drugs for structure-activity relationship (SAR) studies.

Section 4: Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) is not publicly available, the following precautions are based on data for structurally similar pyrazole aldehydes and organofluorine compounds.[10][11][12]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11][13]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.[12]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][12]

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[10]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]

Handling and Storage

-

Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[11] Avoid breathing dust, fumes, or vapors.[12]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[11] Store locked up in a dry, cool environment, potentially under an inert atmosphere.[12][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

References

-

PubChem. this compound. Available at: [Link]

-

PubChem. this compound. Available at: [Link]

- Google Patents. Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

-

PubChem. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available at: [Link]

-

Chemical Synthesis Database. ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. Available at: [Link]

-

AmeiBio. this compound. Available at: [Link]

-

PubMed Central (PMC). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

-

PubMed Central (PMC). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buy 1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde (EVT-12405427) [evitachem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound - CAS:1443279-59-1 - 阿镁生物 [amaybio.com]

- 8. This compound | C7H7F3N2O | CID 97182145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. chemscene.com [chemscene.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde: Properties, Synthesis, and Characterization

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues to present a predictive yet scientifically grounded resource for researchers, scientists, and professionals in drug development. The guide covers the compound's molecular structure, probable synthetic routes, expected physical and chemical characteristics, and standard analytical characterization techniques. Potential applications in medicinal chemistry and agrochemical research are also discussed, drawing parallels from similar pyrazole derivatives.

Introduction and Molecular Structure

This compound is a heterocyclic organic compound featuring a pyrazole ring core. The pyrazole moiety is a five-membered aromatic ring containing two adjacent nitrogen atoms. This particular derivative is substituted with an ethyl group at the N1 position, a trifluoromethyl group at the C3 position, and a carbaldehyde (formyl) group at the C5 position. The presence of the electron-withdrawing trifluoromethyl group and the reactive aldehyde functionality makes this compound a potentially valuable building block in synthetic chemistry.

The trifluoromethyl group is known to enhance the metabolic stability and binding affinity of molecules to biological targets, a desirable feature in drug design.[1] Pyrazole derivatives, in general, exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[2]

Molecular Formula: C₇H₇F₃N₂O

Molecular Weight: 208.14 g/mol [3]

Chemical Structure:

Caption: Molecular structure of this compound.

Synthesis of Pyrazole-5-carbaldehydes

Illustrative Synthetic Workflow:

A potential synthetic pathway could involve the formylation of a pre-functionalized pyrazole precursor.

Caption: A potential synthetic workflow for the title compound.

Experimental Protocol (Hypothetical):

-

Preparation of the Vilsmeier-Haack Reagent: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to dimethylformamide (DMF).

-

Formylation: The precursor, 1-ethyl-3-(trifluoromethyl)-1H-pyrazole, is dissolved in an appropriate solvent and added to the Vilsmeier-Haack reagent.

-

Reaction Quench and Workup: The reaction mixture is stirred at a controlled temperature until completion (monitored by TLC). The reaction is then quenched by pouring it onto crushed ice and neutralizing with a base.

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Physical and Chemical Properties

Directly measured physical and chemical properties for this compound are not available. However, we can infer some properties based on related compounds. For instance, similar pyrazole derivatives exist as solids at room temperature.[4][5]

Predicted Physical Properties:

| Property | Predicted Value/State | Basis of Prediction |

| Appearance | Off-white to beige solid | Analogy with similar pyrazole aldehydes[5] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents | General property of similar organic compounds |

Chemical Properties and Reactivity:

The chemical reactivity of this molecule is primarily dictated by the aldehyde group and the electron-deficient nature of the pyrazole ring, which is influenced by the trifluoromethyl group.

-

Aldehyde Group: The carbaldehyde functionality is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones.

-

Pyrazole Ring: The pyrazole ring is aromatic and generally stable. The presence of the strongly electron-withdrawing trifluoromethyl group can influence the regioselectivity of electrophilic substitution reactions.

Spectroscopic Characterization

The structure and purity of this compound can be confirmed using standard spectroscopic techniques.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the aldehyde proton (typically δ 9.5-10.5 ppm), a quartet and a triplet for the ethyl group protons, and a singlet for the proton on the pyrazole ring.

-

¹³C NMR: Resonances for the aldehyde carbon (around δ 180-190 ppm), the carbons of the pyrazole ring, the ethyl group carbons, and the quartet for the trifluoromethyl carbon would be expected.

-

¹⁹F NMR: A singlet corresponding to the trifluoromethyl group would confirm its presence.

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-H stretching of the aldehyde, and C-F stretching vibrations of the trifluoromethyl group.[2]

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion.

Illustrative Characterization Workflow:

Caption: A standard workflow for the characterization of the synthesized compound.

Potential Applications

Given the known biological activities of pyrazole derivatives, this compound is a promising candidate for further investigation in several fields:

-

Medicinal Chemistry: It can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, such as anti-inflammatory, analgesic, and anticancer agents.[2][5]

-

Agrochemicals: Pyrazole derivatives are widely used in the agrochemical industry as herbicides, insecticides, and fungicides.[4][5] The unique substitution pattern of the title compound may lead to the discovery of novel crop protection agents.

-

Material Science: Heterocyclic compounds are sometimes incorporated into polymers and other materials to enhance their properties.[5]

Safety and Handling

Specific safety and handling information for this compound is not available. However, based on similar compounds, it should be handled with care in a well-ventilated fume hood.[6] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It may be harmful if swallowed, inhaled, or in contact with skin.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in synthetic chemistry. Although direct experimental data is scarce, by drawing comparisons with structurally related molecules, this guide provides a foundational understanding of its synthesis, properties, and characterization. Further research into this and similar compounds is warranted to explore their full potential in drug discovery and materials science.

References

- ChemBlink. 1-Ethyl-5-Fluoro-3-(Trifluoromethyl)-1H-Pyrazole-4-Carbaldehyde.

- Smolecule. 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde.

- PubChem. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester.

- EvitaChem. 1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde.

- PubChem. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.

- National Institutes of Health (NIH). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.

- BenchChem. An In-depth Technical Guide to the Chemical Properties of 5-(Trifluoromethyl)pyrazole-3-carboxamide.

- Apollo Scientific. Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.

- Chemical Synthesis Database. ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.

- Sigma-Aldrich. 1H-Pyrazole-5-carbaldehyde.

- Chem-Impex. 3-Ethyl-1H-pyrazole-5-carbaldehyde.

- PubChem. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

- ResearchGate. 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.

- American Scientific Research Journal for Engineering, Technology, and Sciences. A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde.

- A1Suppliers. Ethyl 5-Trifluoromethyl-1H-pyrazole-3-carboxylate, 98% Purity, C7H7F3N2O2, 25 grams.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde | 1429418-45-0 [smolecule.com]

- 3. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 129768-30-5 Cas No. | Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | Apollo [store.apolloscientific.co.uk]

Introduction: The Privileged Scaffold and its Reactive Handle

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Trifluoromethylpyrazoles

In the landscape of modern drug discovery and agrochemistry, fluorinated heterocyclic compounds have established a position of exceptional importance.[1][2] Among these, the trifluoromethylpyrazole scaffold is a privileged motif, with derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The strategic incorporation of a trifluoromethyl (-CF3) group is known to enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[3]

This guide focuses on a key functional group often appended to this scaffold: the aldehyde (-CHO). The aldehyde group serves as a versatile synthetic handle, enabling a wide array of chemical transformations. However, its reactivity is not standard; it is profoundly influenced by the unique electronic environment created by the synergistic effects of the electron-withdrawing trifluoromethyl group and the pyrazole ring system. Understanding the nuances of this reactivity is paramount for researchers aiming to leverage these building blocks for the synthesis of novel, complex molecules. This document provides an in-depth exploration of the core reactivity principles, key transformations, and field-proven experimental protocols relevant to trifluoromethylpyrazole aldehydes.

Pillar 1: The Electronic Landscape of Trifluoromethylpyrazole Aldehydes

The chemical behavior of the aldehyde group in trifluoromethylpyrazoles is dictated by a powerful interplay of inductive and resonance effects. Causality for its heightened reactivity can be traced to two primary sources:

-

The Trifluoromethyl (-CF3) Group: This group is a potent electron sink, exerting a strong negative inductive effect (-I).[5] The high electronegativity of its three fluorine atoms pulls electron density away from the pyrazole ring and, consequently, from the attached aldehyde group. This effect significantly increases the partial positive charge (δ+) on the carbonyl carbon, rendering it highly electrophilic and exceptionally susceptible to attack by nucleophiles. This is a stark contrast to non-fluorinated benzaldehydes, where the aldehyde is less activated.

-

The Pyrazole Ring: The pyrazole ring is an aromatic heterocycle with its own complex electronic character. While inherently electron-rich, its influence on the C4-carbaldehyde is modulated by the substituents at other positions. The powerful -I effect of the C3- or C5-trifluoromethyl group typically dominates, turning the entire system electron-deficient and further activating the aldehyde.

This combination results in an aldehyde that is not only reactive but primed for a specific set of chemical transformations, which we will explore in detail.

Pillar 2: Key Transformations & Experimental Frameworks

The enhanced electrophilicity of the aldehyde carbon in trifluoromethylpyrazoles makes it an ideal substrate for a variety of reactions, particularly nucleophilic additions and condensations.

A. Nucleophilic Addition Reactions

Nucleophilic addition is the cornerstone of aldehyde chemistry. For trifluoromethylpyrazole aldehydes, this reaction is often rapid and efficient due to the highly electrophilic carbonyl carbon.

A particularly relevant transformation is nucleophilic trifluoromethylation, which introduces a second fluorine-containing motif into the molecule. The Ruppert-Prakash reagent (TMSCF3) is a common choice for this, requiring a nucleophilic initiator to liberate the trifluoromethyl anion.[6][7]

Experimental Protocol: Nucleophilic Trifluoromethylation of a Pyrazole Aldehyde

This protocol describes a general procedure for the addition of a trifluoromethyl group to a trifluoromethylpyrazole aldehyde using TMSCF3.

-

Self-Validation: The reaction's progress can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting aldehyde. Successful trifluoromethylation is confirmed by 19F NMR spectroscopy, which will show a new signal for the newly introduced CF3 group, and by mass spectrometry to confirm the expected mass of the product alcohol.

-

Reaction Setup: To a flame-dried, nitrogen-purged round-bottom flask, add the 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq.).

-

Solvent Addition: Dissolve the aldehyde in anhydrous tetrahydrofuran (THF, 0.1 M).

-

Reagent Addition: Add trifluoromethyltrimethylsilane (TMSCF3, 1.5 eq.).

-

Initiation: Cool the mixture to 0 °C in an ice bath. Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF, 0.1 eq., 1M solution in THF), dropwise.

-

Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).

-

Quenching & Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product, a silyl ether intermediate, is then typically hydrolyzed by treatment with 1M HCl or TBAF to yield the final trifluoromethylated alcohol.[6] Purify the final product by column chromatography on silica gel.

Logical Workflow: Nucleophilic Trifluoromethylation

Caption: Workflow for the synthesis of a trifluoromethylated alcohol.

B. Condensation Reactions

Condensation reactions are powerful C-C bond-forming tools. Trifluoromethylpyrazole aldehydes are excellent substrates for these reactions, readily reacting with ketones and active methylene compounds.

-

Claisen-Schmidt Condensation: This base-catalyzed reaction with a ketone produces chalcones, which are important precursors for flavonoids and other bioactive molecules.[8]

-

Knoevenagel Condensation: This reaction involves an active methylene compound, catalyzed by a weak base, to form a C=C double bond.[8]

-

Wittig Reaction: This method reliably synthesizes alkenes from the aldehyde using a phosphorus ylide.[8]

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol details the synthesis of a chalcone derivative from 2-(trifluoromethyl)benzaldehyde, which serves as a model for trifluoromethylpyrazole aldehydes due to the activating effect of the CF3 group.[8]

-

Self-Validation: The formation of the α,β-unsaturated ketone product (chalcone) can be tracked by UV-Vis spectroscopy due to the new chromophore. The product's structure is confirmed by 1H NMR, observing the characteristic doublet signals for the vinyl protons, and by mass spectrometry.

-

Reactant Preparation: Dissolve 1-(4-aminophenyl)ethanone (5 mmol) in ethanol (10 ml) in a round-bottom flask.

-

Catalyst Addition: Add 5 drops of a 40% aqueous potassium hydroxide (KOH) solution to the flask.

-

Aldehyde Addition: Immerse the flask in an ice bath. Slowly add a solution of the trifluoromethylpyrazole-4-carbaldehyde (5 mmol) in ethanol (10 ml) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Precipitation: Upon completion, pour the reaction mixture into ice-cold water.

-

Isolation & Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove excess KOH, and dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography.[8]

Data Summary: Chalcone Synthesis Yields

| Aldehyde Reactant | Ketone Reactant | Base | Yield (%) | Reference |

| 2-(Trifluoromethyl)benzaldehyde | 1-(4-aminophenyl)ethanone | KOH | ~85-95% | [8] |

| Substituted Benzaldehydes | Various Acetophenones | NaOH/KOH | 70-90% | [8] |

C. Oxidation to Carboxylic Acids

Like most aldehydes, the aldehyde group in trifluoromethylpyrazoles is readily oxidized to the corresponding carboxylic acid.[9] These carboxylic acids are valuable intermediates for forming amides, esters, and other derivatives. Given the stability of the pyrazole ring, strong oxidizing agents can be used without degrading the core structure.

Experimental Protocol: Oxidation using Acidified Dichromate

This classic method provides a reliable route to the corresponding carboxylic acid.

-

Self-Validation: The reaction is visually self-validating, as the orange color of the Cr2O72- ion disappears and is replaced by the green color of the Cr3+ ion.[9] Product formation is confirmed by the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm) in the 1H NMR spectrum.

-

Setup: In a round-bottom flask, dissolve the trifluoromethylpyrazole-4-carbaldehyde (1.0 eq.) in acetone.

-

Oxidant Preparation: Separately, prepare a solution of potassium dichromate (K2Cr2O7, 0.7 eq.) in water and add concentrated sulfuric acid carefully.

-

Reaction: Cool the aldehyde solution in an ice bath. Add the dichromate solution dropwise, maintaining the temperature below 20 °C.

-

Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours until the orange color is replaced by a turbid green.

-

Work-up: Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization.

D. Reduction to Primary Alcohols

The reduction of the aldehyde to a primary alcohol is a fundamental transformation that provides a hydroxyl group for further functionalization (e.g., ether or ester formation). Mild reducing agents like sodium borohydride (NaBH4) are typically sufficient.[10][11]

Experimental Protocol: Reduction using Sodium Borohydride

This protocol offers a safe and efficient method for producing the corresponding primary alcohol.

-

Self-Validation: The reaction is monitored by TLC for the consumption of the aldehyde. Successful reduction is confirmed by 1H NMR, with the disappearance of the aldehyde proton signal and the appearance of a new signal for the -CH2OH group, and by IR spectroscopy, which will show a broad O-H stretch.

-

Setup: Dissolve the trifluoromethylpyrazole-4-carbaldehyde (1.0 eq.) in methanol or ethanol in a round-bottom flask.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4, 1.5 eq.) portion-wise, controlling any effervescence.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quenching: Carefully add water or dilute HCl to quench the excess NaBH4.

-

Work-up: Remove the bulk of the alcohol solvent under reduced pressure. Extract the remaining aqueous solution with ethyl acetate.

-

Purification: Dry the combined organic extracts over Na2SO4, filter, and concentrate to yield the alcohol, which can be purified by column chromatography if necessary.[11]

E. Multicomponent & Cyclization Reactions

The aldehyde group is a superb electrophile for intramolecular and intermolecular reactions that build new ring systems. Trifluoromethylpyrazole aldehydes serve as key starting materials in one-pot multicomponent procedures to construct fused heterocyclic systems, such as pyrazolo[4,3-c]pyridines.[12][13]

Reaction Mechanism: Synthesis of Pyrazolo[4,3-c]pyridines

Caption: Multicomponent synthesis of a fused pyrazole system.

Pillar 3: Synthesis of Trifluoromethylpyrazole Aldehyde Precursors

A brief overview of the synthesis of the starting aldehydes is essential for any comprehensive guide. The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of suitable precursors.[14][15]

Synthetic Workflow: Vilsmeier-Haack Formylation

Caption: Synthesis of pyrazole aldehydes via Vilsmeier-Haack reaction.

This reaction involves the treatment of a hydrazone with the Vilsmeier reagent (formed from POCl3 and DMF), which acts as an electrophile, leading to a double formylation and subsequent cyclization to yield the desired pyrazole-4-carbaldehyde.[14][15]

Conclusion and Future Outlook

The aldehyde group on a trifluoromethylpyrazole ring is a highly activated and versatile functional handle. Its enhanced electrophilicity, driven by the potent electron-withdrawing trifluoromethyl group, facilitates a wide range of chemical transformations including nucleophilic additions, condensations, oxidations, and reductions. These reactions proceed under well-established conditions, providing reliable pathways to a diverse array of functionalized pyrazoles.

For researchers in drug development and materials science, trifluoromethylpyrazole aldehydes are not merely intermediates; they are strategic building blocks for molecular innovation. The protocols and principles outlined in this guide serve as a foundational framework for exploiting their unique reactivity. Future research will undoubtedly uncover novel multicomponent reactions and asymmetric transformations, further expanding the synthetic utility of these valuable compounds and accelerating the discovery of next-generation therapeutics and materials.

References

- Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry. Benchchem.

- The Trifluoromethyl Group: Enhancing Performance in Chemical Applic

- Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones.Current Organic Chemistry, Volume 28, Issue 16, Sep 2024.

- Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines.Beilstein Journal of Organic Chemistry, 2014.

- Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Semantic Scholar.

- The Trifluoromethyl Group in Medical Chemistry.

- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation.Journal of Biomolecular Structure and Dynamics.

- Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. SciSpace.

- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.NIH.

- Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenyl

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- Nucleophilic trifluoromethylation of carbonyl compounds and deriv

- Fluorinated Pyrazoles: From Synthesis to Applic

- Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene.Organic Chemistry Portal.

- Trifluoromethylated Pyrazoles via Sequential (3 + 2)

- Nucleophilic trifluoromethylation of carbonyl compounds and derivatives.

- Trifluoromethyl

- Reactivity of Aldehydes & Ketones.Chemistry LibreTexts.

- Application Notes and Protocols for Condensation Reactions Involving 2-(Trifluoromethyl)benzaldehyde. Benchchem.

- The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organoc

- The Trifluoromethyl Group's Profound Influence on Phenylpropanal Reactivity: An In-depth Technical Guide. Benchchem.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.Beilstein Journals.

- Oxidation of Aldehydes and Ketones.Chemistry LibreTexts.

Sources

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sci-hub.box [sci-hub.box]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Trifluoromethyl Group: A Keystone in Enhancing the Biological Activity of Pyrazole Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of the trifluoromethyl (CF₃) group into the pyrazole scaffold has emerged as a powerful strategy in medicinal chemistry and agrochemical research. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by trifluoromethyl-substituted pyrazoles. We will delve into the profound influence of the CF₃ group on the physicochemical properties of these molecules and how these alterations translate into potent and often selective biological effects, including anti-inflammatory, antimicrobial, anticancer, and insecticidal activities. This document will explore the underlying mechanisms of action, structure-activity relationships (SAR), and relevant experimental protocols, offering field-proven insights for the rational design of next-generation therapeutic and crop protection agents.

Introduction: The Strategic Value of Fluorination in Pyrazole Chemistry

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs due to its versatile binding capabilities and metabolic stability.[1] The introduction of a trifluoromethyl group, a classic bioisostere for non-polar moieties, dramatically enhances the therapeutic potential of the pyrazole core.[2][3] The unique properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—profoundly influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[4][5] This strategic fluorination often leads to improved potency, selectivity, and bioavailability.[5][6]

This guide will systematically explore the major therapeutic and agrochemical applications of trifluoromethyl-substituted pyrazoles, supported by mechanistic insights and experimental data.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Non-steroidal anti-inflammatory drugs (NSAIDs) are primary therapeutic agents for inflammation, pain, and fever, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[4][7] Trifluoromethyl-pyrazole derivatives have been extensively investigated as potent and selective COX-2 inhibitors, aiming to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[4]

Mechanism of Action: Selective COX-2 Inhibition

The trifluoromethyl group plays a crucial role in achieving COX-2 selectivity. It enhances hydrophobic stabilization within the larger, more accommodating active site of the COX-2 enzyme compared to the narrower channel of the COX-1 isoform.[4] This enhanced ligand-receptor affinity, coupled with favorable π-π stacking interactions from the pyrazole ring, contributes to potent and selective inhibition.[4] The diagram below illustrates the general mechanism of COX inhibition by NSAIDs.

Caption: General workflow for the development of antimicrobial pyrazoles.

Anticancer Activity: Targeting Cell Proliferation

The pyrazole scaffold is a cornerstone in the development of anticancer agents, with many derivatives targeting key cellular processes like cell cycle progression and signal transduction. [8]The incorporation of a trifluoromethylphenyl ring has been shown to yield compounds with significant chemotherapeutic properties, including antiproliferative and apoptosis-inducing effects. [9][10] Trifluoromethyl-substituted pyrazoles have been investigated for their ability to inhibit various cancer cell lines, including those of the breast (MCF-7), colon (HCT-116), and liver (HepG-2). [8][10]Some compounds have demonstrated potent activity, with IC₅₀ values in the low micromolar range, sometimes superior to standard drugs like doxorubicin. [8]The mechanism of action can involve the inhibition of critical enzymes like cyclin-dependent kinases (CDKs) or the induction of apoptosis through caspase-dependent pathways. [8][10]

Agrochemical Applications: Insecticides and Molluscicides

Beyond medicine, trifluoromethyl-pyrazoles are vital in agriculture. Phenylpyrazole insecticides, such as Fipronil, are widely used for crop protection. [11][12]These compounds typically act as potent blockers of γ-aminobutyric acid (GABA)-gated chloride channels in insects, leading to central nervous system toxicity. [11][12] Recent research has focused on developing novel trifluoromethyl-phenylpyrazolones as selective molluscicidal agents to control agricultural pests like snails. [11]These compounds have shown high lethal activity, surpassing current standards, and appear to have a dual mode of action involving gastrointestinal toxicity and antagonism of GABAA-glutamate chloride ion channels. [11]The trifluoromethyl group in these agrochemicals enhances their stability, lipophilicity, and overall bioactivity. [5]

Conclusion and Future Outlook

The strategic incorporation of the trifluoromethyl group into the pyrazole scaffold is a validated and highly successful approach in the design of biologically active molecules. This single functional group can profoundly enhance a compound's pharmacological profile, leading to increased potency, improved selectivity, and better pharmacokinetic properties. The diverse activities of trifluoromethyl-substituted pyrazoles, spanning anti-inflammatory, antimicrobial, anticancer, and agrochemical applications, underscore the versatility of this chemical motif.

Future research will likely focus on the fine-tuning of these scaffolds to further improve target specificity and reduce off-target effects. The elucidation of novel mechanisms of action and the application of computational modeling will continue to drive the rational design of next-generation trifluoromethyl-pyrazole-based agents to address unmet needs in medicine and agriculture.

References

-

Saleh, I., Raj KC, H., Roy, S., Abugazleh, M. K., Ali, H., Gilmore, D., & Alam, M. A. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690-1697. [Link]

-

Patel, H. R., et al. (2015). Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. International Journal of ChemTech Research, 8(7), 123-130. [Link]

-

Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. [Link]

-

Al-Warhi, T., et al. (2023). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-19. [Link]

-

Al-Warhi, T., et al. (2023). Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed. [Link]

-

Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5486. [Link]

-

Patel, D. B., et al. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 30(11), 2483-2487. [Link]

-

Saleh, I., et al. (2021). Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. ResearchGate. [Link]

-

Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. [Link]

-

Alam, M. A., & Ali, H. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1835-1853. [Link]

-

Al-Warhi, T., et al. (2023). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Semantic Scholar. [Link]

-

Patel, D. B., et al. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. ResearchGate. [Link]

-

Alagöz, M. A., et al. (2022). Some anticancer compounds with pyrazole and trifluoromethylphenyl rings. ResearchGate. [Link]

-

Ruiz, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4933. [Link]

-

Alam, M. A., & Ali, H. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Design, synthesis, cytotoxicity and molecular modeling studies of some novel fluorinated pyrazole-based heterocycles as anticancer and apoptosis-inducing agents. ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. (2023). Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against Theba pisana: Toward Sustainable Land Snail Control. ACS Omega, 8(30), 27157-27173. [Link]

-

Mphahlele, M. J., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

-

Mphahlele, M. J., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. [Link]

-

Alam, M. A., et al. (2016). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic Acid Derivatives as Potent anti-Gram-positive Bacterial Agents. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis. PubMed. [Link]

-

Li, J., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6279. [Link]

-

Zhang, Y., et al. (2020). Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Journal of Pesticide Science, 45(1), 26-34. [Link]

-

Kumar, A., et al. (2010). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 2(1), 2-10. [Link]

-

Kumar, A., et al. (2023). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Scientific Reports, 13(1), 16185. [Link]

-

Nieto, C. I., et al. (2015). Journal of Molecular Structure Synthesis, Structure and Biological Activity of 3(5)-Trifluoromethyl-1H-Pyrazoles Derived from Hemicurcuminoids. ResearchGate. [Link]

-

Kim, J., et al. (2016). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Bioscience, Biotechnology, and Biochemistry, 80(8), 1549-1555. [Link]

-

Sharma, D., & Kumar, R. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 1(1), 1-10. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. Journal of Agricultural and Food Chemistry. [Link]

-

Özdemir, Z., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 1-16. [Link]

-

Uddin, M. J., et al. (2013). Trifluoromethyl Fluorocoxib A Detects Cyclooxygenase-2 Expression in Inflammatory Tissues and Human Tumor Xenografts. ACS Medicinal Chemistry Letters, 4(11), 1021-1025. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Fluorine Chemistry: The Versatility of 3-(Trifluoromethyl)pyrazole in Agrochemical Innovation. [Link]

-

Zadykowicz, B., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2444-2449. [Link]

-

Li, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. PubMed. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Potential Applications of Pyrazole-5-Carbaldehyde Derivatives

Abstract

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its wide-ranging pharmacological activities. Among its many functionalized forms, pyrazole-5-carbaldehyde stands out as a uniquely versatile synthetic intermediate. Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and diverse applications of pyrazole-5-carbaldehyde derivatives. We will delve into their significant potential in medicinal chemistry, particularly as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. Furthermore, this guide will touch upon their emerging roles in materials science and catalysis. The content herein is curated for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed, actionable protocols to facilitate further research and development in this exciting field.

Introduction: The Significance of the Pyrazole Scaffold and the Versatility of the 5-Carbaldehyde Moiety

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a key component in numerous FDA-approved drugs.[2] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties.

Pyrazole-5-carbaldehyde, in particular, is a highly valuable building block in organic synthesis.[3] The aldehyde group at the C5 position is a versatile functional group that can be readily transformed into a wide array of other functionalities, including Schiff bases, hydrazones, and various heterocyclic systems through condensation reactions. This chemical reactivity is pivotal for the generation of diverse libraries of compounds for biological screening. This guide will provide a detailed examination of the synthesis of pyrazole-5-carbaldehydes and the subsequent exploitation of their derivatives in various scientific domains.

Synthesis of Pyrazole-5-Carbaldehydes: The Vilsmeier-Haack Approach

A common and efficient method for the synthesis of pyrazole-4-carbaldehydes and pyrazole-5-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This reaction involves the formylation of an activated aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃). The regioselectivity of the formylation on the pyrazole ring can be influenced by the nature and position of the substituents already present on the ring.

Experimental Protocol: Synthesis of 1,3-Disubstituted-1H-pyrazole-5-carbaldehyde

This protocol describes a general procedure for the synthesis of a 1,3-disubstituted-1H-pyrazole-5-carbaldehyde via the Vilsmeier-Haack reaction.

Materials:

-

1,3-Disubstituted-1H-pyrazole

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the 1,3-disubstituted-1H-pyrazole (1.0 eq) in anhydrous DMF (5.0 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.5 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 1,3-disubstituted-1H-pyrazole-5-carbaldehyde.

Rationale for Experimental Choices:

-

Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture, hence the use of a flame-dried flask and anhydrous solvent is crucial.

-

Controlled Addition at Low Temperature: The reaction between DMF and POCl₃ is exothermic. Slow, dropwise addition at 0 °C prevents uncontrolled temperature rise and potential side reactions.

-

Heating: The formylation of the pyrazole ring requires thermal energy to proceed at a reasonable rate.

-

Neutralization and Extraction: The workup procedure is designed to quench the reaction, neutralize the acidic components, and isolate the desired organic product from the aqueous phase.

Visualization of the Synthetic Workflow

Caption: Vilsmeier-Haack Synthesis Workflow.

Therapeutic Applications of Pyrazole-5-Carbaldehyde Derivatives

The true value of pyrazole-5-carbaldehyde lies in its ability to serve as a precursor to a vast array of biologically active molecules. The subsequent sections will highlight key therapeutic areas where these derivatives have shown significant promise.

Anticancer Agents

Cancer remains a leading cause of mortality worldwide, and the demand for novel, more effective chemotherapeutic agents is incessant.[6] Pyrazole derivatives have emerged as a promising class of anticancer drugs.[7] Many pyrazole-5-carbaldehyde derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[8][9]